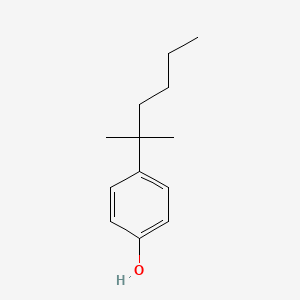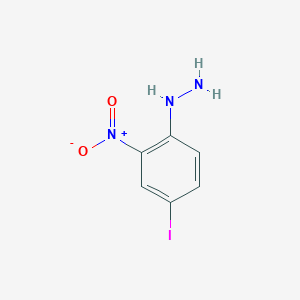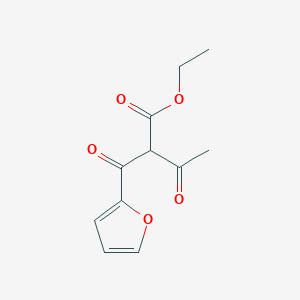
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is a compound that features a piperazine ring substituted with a benzoic acid moiety and a cyano group. The presence of the piperazine ring, which is a common structural motif in many biologically active compounds, makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dioxane.
Industrial Production Methods
Industrial production of piperazine derivatives, including 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid, often involves catalytic processes. For example, the catalytic cyclodeamination of ethylenediamine (EDA) using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO2 or zeolite-based catalytic systems can achieve high yields . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-(4N-BOCpiperazin-1-yl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(4N-BOCpiperazin-1-yl)-2-aminobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, while the cyano and benzoic acid groups can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A cyclin-dependent kinase (CDK) inhibitor used in cancer therapy.
Ribociclib: Another CDK inhibitor with similar applications.
Trilaciclib: A CDK inhibitor used to protect bone marrow during chemotherapy.
Uniqueness
5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the cyano and benzoic acid groups, along with the protected piperazine ring, allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-cyano-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)13-5-4-12(11-18)14(10-13)15(21)22/h4-5,10H,6-9H2,1-3H3,(H,21,22) |
InChI Key |
XCQFZTSHCDFCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
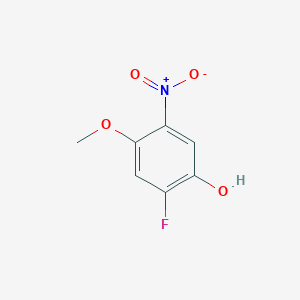
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
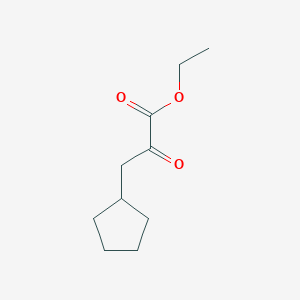

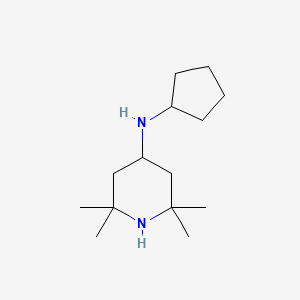
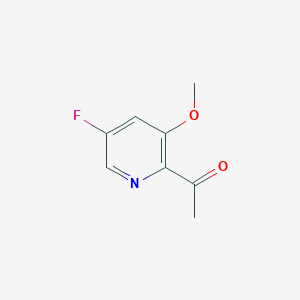
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
